molecular formula C16H14N2OS B14865712 N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide

N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide

Cat. No.: B14865712
M. Wt: 282.4 g/mol
InChI Key: VOAMCFBPCLZIFA-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide typically involves the reaction of 2-aminobenzothiazole with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-methylbenzamide
  • N-(1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide
  • N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzenesulfonamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3,5-dimethyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide

InChI

InChI=1S/C16H14N2OS/c1-10-7-11(2)9-12(8-10)15(19)18-16-17-13-5-3-4-6-14(13)20-16/h3-9H,1-2H3,(H,17,18,19)

InChI Key

VOAMCFBPCLZIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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